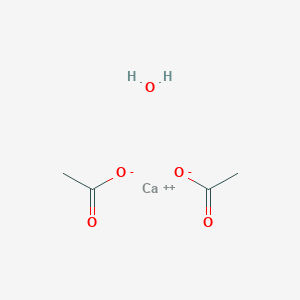

Calcium acetate monohydrate

Cat. No. B147938

Key on ui cas rn:

5743-26-0

M. Wt: 118.15 g/mol

InChI Key: NHHLKCCMQXUHTD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08673252B2

Procedure details

Calcium acetate hydrate and potassium orthophosphate hydrate solutions were prepared as described in Example 1. The potassium orthophosphate hydrate solution was divided in half and acetic acid was added to one of the two portions until the pH of the solution was 7.4 (volume depends on total solution volume, for example 500 mL solution needs about 23 mL of glacial acetic acid). Proportional amounts of each of the three solutions were then measured out to create a calcium to phosphate ratio of 1.67 and pH of 7.4 (final concentrations of ions if they were to remain in solution would be 0.5 m/0.3 m). A 20 mL reaction required 10 mL of the calcium solution to be measured and poured into a beaker and 8.5 mL of the phosphate solution (unadjusted) to be added to the calcium solution followed by 1.5 mL of the pH adjusted solution. Agitation via stirring with a glass rod was then performed until the solution appeared completely mixed and white (a gelation is not seen). The slurry was not aged. The concentrate or solution was then dried in an oven at 70° C. for 24 hours and desiccated until use or immediately atomized onto a TEM grid for characterization.

[Compound]

Name

solution

Quantity

500 mL

Type

reactant

Reaction Step Three

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

calcium

Quantity

10 mL

Type

reactant

Reaction Step Six

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

O.[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+].[K+].[Ca:10].P([O-])([O-])([O-])=[O:12].[C:16]([OH:19])(=[O:18])[CH3:17]>>[OH2:3].[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2:10].[C:16]([O-:19])(=[O:18])[CH3:17].[OH2:12].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+:7].[K+:7] |f:0.1.2.3.4,8.9.10.11,12.13.14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Six

|

Name

|

calcium

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Seven

|

Name

|

|

|

Quantity

|

8.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Eight

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Nine

|

Name

|

|

|

Quantity

|

23 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Agitation via stirring with a glass rod

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to one of the two portions until the pH of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

appeared completely mixed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solution was then dried in an oven at 70° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08673252B2

Procedure details

Calcium acetate hydrate and potassium orthophosphate hydrate solutions were prepared as described in Example 1. The potassium orthophosphate hydrate solution was divided in half and acetic acid was added to one of the two portions until the pH of the solution was 7.4 (volume depends on total solution volume, for example 500 mL solution needs about 23 mL of glacial acetic acid). Proportional amounts of each of the three solutions were then measured out to create a calcium to phosphate ratio of 1.67 and pH of 7.4 (final concentrations of ions if they were to remain in solution would be 0.5 m/0.3 m). A 20 mL reaction required 10 mL of the calcium solution to be measured and poured into a beaker and 8.5 mL of the phosphate solution (unadjusted) to be added to the calcium solution followed by 1.5 mL of the pH adjusted solution. Agitation via stirring with a glass rod was then performed until the solution appeared completely mixed and white (a gelation is not seen). The slurry was not aged. The concentrate or solution was then dried in an oven at 70° C. for 24 hours and desiccated until use or immediately atomized onto a TEM grid for characterization.

[Compound]

Name

solution

Quantity

500 mL

Type

reactant

Reaction Step Three

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

calcium

Quantity

10 mL

Type

reactant

Reaction Step Six

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Calcium acetate hydrate

Name

potassium orthophosphate hydrate

Identifiers

|

REACTION_CXSMILES

|

O.[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+].[K+].[Ca:10].P([O-])([O-])([O-])=[O:12].[C:16]([OH:19])(=[O:18])[CH3:17]>>[OH2:3].[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2:10].[C:16]([O-:19])(=[O:18])[CH3:17].[OH2:12].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+:7].[K+:7] |f:0.1.2.3.4,8.9.10.11,12.13.14.15.16|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Six

|

Name

|

calcium

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Seven

|

Name

|

|

|

Quantity

|

8.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Step Eight

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Nine

|

Name

|

|

|

Quantity

|

23 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Agitation via stirring with a glass rod

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to one of the two portions until the pH of the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

appeared completely mixed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solution was then dried in an oven at 70° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

Calcium acetate hydrate

|

|

Type

|

product

|

|

Smiles

|

O.C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]

|

|

Name

|

potassium orthophosphate hydrate

|

|

Type

|

product

|

|

Smiles

|

O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |